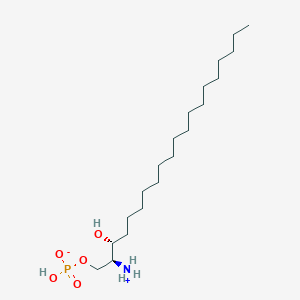

D-erythro-sphinganine-1-phosphate (C20 base)

Description

Properties

IUPAC Name |

[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZCBKZGOIPIU-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677070 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436846-91-2 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis via Phosphoramidite Chemistry

The most widely documented chemical synthesis of D-erythro-sphinganine-1-phosphate involves phosphoramidite chemistry, as described by . Starting with commercially available DL-erythro-sphinganine, the phosphate group is introduced using bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite as the monophosphorylating reagent. The reaction proceeds in three steps: (1) protection of the sphinganine primary amine with a tert-butoxycarbonyl (Boc) group, (2) phosphorylation at the C1 hydroxyl group, and (3) deprotection under acidic conditions. This method achieves an overall yield of 32–39%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

A key advantage of this approach is its applicability to both natural and deuterium-labeled analogs. For instance, deuterated sphinganine-1-phosphate (d7S1P) is synthesized similarly, with isotopic labels incorporated during the Boc protection step to facilitate mass spectrometry-based quantification . Critical parameters include strict anhydrous conditions during phosphorylation and the use of tetrazole as an activator to enhance reaction efficiency .

Enzymatic Phosphorylation of Sphinganine

Enzymatic methods leverage sphingosine kinases (SphK1 and SphK2) to phosphorylate sphinganine. As detailed in, C20 sphinganine is incubated with ATP and magnesium chloride in the presence of recombinant SphK1, yielding sphinganine-1-phosphate. This method is advantageous for producing isotopically labeled compounds, such as [32P]S1P, by substituting ATP with [γ-32P]ATP . The enzymatic route typically achieves >60% conversion efficiency, though purification requires ion-exchange chromatography to remove residual ATP and proteins .

Recent studies highlight the role of sphingolipid transporters (e.g., SPNS2 and MFSD2B) in enhancing intracellular uptake of enzymatically synthesized S1P. Overexpression of these transporters in HAP1 cells increased direct S1P uptake by 4.8-fold, suggesting synergistic applications in metabolic engineering .

Solid-Phase Extraction and LC-MS/MS Validation

Post-synthesis purification is critical for obtaining high-purity sphinganine-1-phosphate. Methanol precipitation followed by solid-phase extraction (SPE) using C18 cartridges effectively isolates S1P from reaction byproducts . For example, plasma samples spiked with S1P are diluted with Tris-buffered saline (TBS), mixed with methanol containing internal standards (e.g., C17S1P), and centrifuged to precipitate proteins. The supernatant is then loaded onto SPE columns, with elution optimized using acetonitrile:water (90:10, v/v) .

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for validating S1P synthesis. Key parameters include:

| Parameter | Value | Instrumentation |

|---|---|---|

| Column | C18, 2.1 × 50 mm | Agilent ZORBAX SB-C18 |

| Mobile Phase | Methanol:10 mM NH4Ac | Gradient elution (60–95%) |

| Ionization Mode | ESI+ | Sciex QTRAP 5500 |

| Transitions | 380.3 → 264.5 m/z | MRM mode |

This method achieves a limit of quantification (LOQ) of 0.0037 μM, with intraday precision <10% . Ion suppression tests reveal <15% signal reduction in plasma matrices, necessitating matrix-matched calibration .

Chemical Reactions Analysis

Types of Reactions

D-erythro-sphinganine-1-phosphate (C20 base) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The azaniumyl group can be reduced to form amines.

Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under mild conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the azaniumyl group can produce primary amines.

Scientific Research Applications

Cardiovascular Health

D-erythro-sphinganine-1-phosphate has been shown to play a role in cardiovascular health by modulating vascular tone and promoting endothelial integrity. Studies indicate that S1P signaling is crucial for maintaining vascular stability and regulating blood flow. Elevated levels of S1P have been associated with improved outcomes in ischemic conditions, suggesting its potential as a therapeutic target for cardiovascular diseases .

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cardiovascular Health | Modulates vascular tone | Improves ischemic outcomes |

Cancer Therapy

Sphingosine-1-phosphate has been implicated in cancer biology, particularly in tumor progression and metastasis. Research demonstrates that S1P can promote angiogenesis and lymphocyte trafficking, which are critical for tumor growth and spread. Monoclonal antibodies targeting S1P are being developed to inhibit its action, potentially offering new avenues for cancer treatment .

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cancer Therapy | Promotes angiogenesis | Inhibits tumor growth |

Neurological Disorders

D-erythro-sphinganine-1-phosphate is involved in neuroprotection and has been studied for its effects on neurodegenerative diseases. Its role in modulating neuronal survival and inflammation suggests that S1P could be beneficial in conditions such as multiple sclerosis and Alzheimer's disease. The modulation of S1P signaling pathways may help reduce neuroinflammation and promote neuronal health .

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neurological Disorders | Modulates inflammation | Protects neuronal health |

Fibrosis Treatment

Recent studies have highlighted the antifibrotic effects of D-erythro-sphinganine-1-phosphate in scleroderma fibroblasts. By normalizing phosphatase levels, S1P demonstrates potential as a therapeutic agent for fibrotic diseases . This application underscores the compound's versatility in addressing various pathological conditions.

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Fibrosis Treatment | Normalizes phosphatase levels | Reduces fibrosis |

Case Study 1: Cancer Treatment with Anti-S1P Antibodies

A study investigated the use of monoclonal antibodies against sphingosine-1-phosphate (LT1002) in ovarian carcinoma cells. The antibodies effectively blocked S1P-mediated release of interleukin-8, a proangiogenic cytokine, demonstrating significant anti-tumor activity. Phase 1 clinical trials are underway to evaluate the safety and efficacy of these antibodies in cancer patients .

Case Study 2: Neuroprotection in Multiple Sclerosis

Research on the effects of D-erythro-sphinganine-1-phosphate in models of multiple sclerosis showed that enhancing S1P signaling could mitigate neuroinflammation and promote remyelination. This finding suggests that targeting S1P pathways may provide new therapeutic strategies for managing multiple sclerosis .

Mechanism of Action

The mechanism of action of D-erythro-sphinganine-1-phosphate (C20 base) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also participate in signaling pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and physicochemical distinctions between D-erythro-sphinganine-1-phosphate (C20 base) and related sphingolipids:

Receptor Binding and Signaling

- C20 Base: Limited functional data exist, but its saturated structure and long chain suggest weaker binding to S1P receptors compared to unsaturated analogs like sphingosine-1-phosphate (d17:1) .

- C18 Sphinganine-1-phosphate (d18:0) : Acts as a competitive antagonist at S1P1 (Ki = 15 nM) and inhibits Smad3 phosphorylation, making it a therapeutic candidate for fibrosis and ischemia-reperfusion injury .

- Sphingosine-1-phosphate (d17:1) : Binds S1P1–5 receptors with high affinity, driving lymphocyte egress and endothelial barrier integrity .

Metabolic and Diagnostic Roles

Biological Activity

D-erythro-sphinganine-1-phosphate (C20 base), also known as sphinganine-1-phosphate, is a bioactive lipid with significant biological activity, particularly in cellular signaling and metabolism. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of D-erythro-sphinganine-1-phosphate

D-erythro-sphinganine-1-phosphate is synthesized from sphingosine through the action of sphingosine kinases (SK1 and SK2) in an ATP-dependent phosphorylation process. This compound plays a pivotal role in various physiological processes, including cell proliferation, apoptosis, inflammation, and immune responses .

Target Enzymes:

- Sphingosine Kinases (SK1 and SK2): These enzymes convert sphingosine to sphinganine-1-phosphate, which is involved in multiple signaling pathways.

Biochemical Pathways:

- Sphingolipid Metabolism: D-erythro-sphinganine-1-phosphate is integral to the sphingolipid biosynthetic pathway, influencing cellular functions such as migration and survival .

Biological Effects

The biological activities of D-erythro-sphinganine-1-phosphate are diverse:

- Cell Proliferation and Survival: It promotes cell survival by activating signaling pathways that inhibit apoptosis. For instance, it has been shown to counteract apoptotic stimuli in various cell types .

- Inflammation Modulation: The compound can modulate inflammatory responses by regulating the release of arachidonic acid through the inhibition of cytosolic phospholipase A2 activity .

- Neuroprotective Effects: In neurological contexts, D-erythro-sphinganine-1-phosphate has been linked to neuronal survival and development, suggesting its potential in treating neurodegenerative diseases .

Table 1: Biological Activities of D-erythro-sphinganine-1-phosphate

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Key Activity |

|---|---|---|

| D-erythro-sphinganine-1-phosphate | Sphingolipid | Cell survival, inflammation modulation |

| Sphingosine | Sphingolipid | Promotes apoptosis |

| Ceramide | Sphingolipid | Induces apoptosis |

Case Studies

Case Study 1: Neuroprotection in PC12 Cells

A study demonstrated that D-erythro-sphinganine-1-phosphate significantly increased neuronal survival in PC12 cells subjected to neurotoxic insults. The mechanism was attributed to its ability to inhibit apoptotic pathways while promoting growth factor signaling .

Case Study 2: Inflammation Regulation

In a model of inflammation using L929 cells, D-erythro-sphinganine-1-phosphate inhibited the release of inflammatory mediators. This suggests a therapeutic potential in conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify D-erythro-sphinganine-1-phosphate (C20 base) in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:

- Sample Preparation : Lipid extraction using chloroform/methanol/water mixtures (e.g., Folch or Bligh-Dyer methods) to isolate sphingolipids .

- Internal Standards : Deuterated analogs (e.g., d₇-sphinganine-1-phosphate) are critical for correcting matrix effects and ion suppression .

- Chromatography : Reverse-phase columns (C18 or C8) with mobile phases containing ammonium formate/acetic acid for optimal separation .

- Validation : Ensure linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%) per FDA guidelines .

Q. What is the role of D-erythro-sphinganine-1-phosphate (C20 base) in sphingolipid metabolism?

- Methodological Answer : This metabolite is a precursor in the sphingolipid salvage pathway, where it is phosphorylated by sphingosine kinase (SPHK1/2) to regulate cellular processes like apoptosis and proliferation. Key experimental approaches include:

- Knockout Models : Use SPHK1/2-deficient cell lines to study accumulation effects .

- Isotope Tracing : ¹³C-labeled serine or palmitate to track de novo synthesis in vitro .

- Functional Assays : Measure downstream ceramide levels via LC-MS/MS to correlate with phenotypic changes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported concentrations of D-erythro-sphinganine-1-phosphate across studies?

- Methodological Answer : Discrepancies often arise from:

- Sample Handling : Degradation due to improper storage (−80°C recommended; avoid freeze-thaw cycles) .

- Extraction Efficiency : Compare Folch vs. methyl-tert-butyl ether (MTBE) methods; MTBE may yield higher recovery for polar sphingolipids .

- Calibration Curves : Use matrix-matched standards (e.g., plasma or tissue homogenates) instead of pure solvents to account for ion suppression .

- Data Normalization : Express concentrations relative to total protein or lipid phosphate to mitigate inter-sample variability .

Q. What experimental designs are optimal for studying the signaling pathways of D-erythro-sphinganine-1-phosphate in disease models?

- Methodological Answer :

- Hypothesis-Driven Frameworks : Apply PICO (Population: e.g., cancer cells; Intervention: SPHK inhibition; Comparison: Wild-type vs. knockout; Outcome: Apoptosis rate) to structure the study .

- Multi-Omics Integration : Combine lipidomics with transcriptomics (RNA-seq) to identify pathway crosstalk .

- In Vivo Models : Use conditional SPHK1/2 knockout mice to assess tissue-specific effects .

- Controls : Include vehicle-treated groups and sphingolipid-depleted media to isolate compound-specific effects .

Q. How can researchers validate the specificity of antibodies or probes targeting D-erythro-sphinganine-1-phosphate?

- Methodological Answer :

- Competitive Assays : Pre-incubate antibodies with excess unlabeled compound to confirm signal reduction .

- Structural Analogs : Test cross-reactivity with C18 or C22 sphinganine-1-phosphate variants via ELISA or immunofluorescence .

- Knockdown Validation : Use siRNA targeting SPHK1/2 to confirm reduced intracellular levels via LC-MS/MS .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of D-erythro-sphinganine-1-phosphate in cancer progression?

- Methodological Answer : Contradictions may stem from:

- Context-Dependent Signaling : Pro-apoptotic in normal cells vs. pro-survival in tumor microenvironments. Use 3D co-culture models to mimic in vivo conditions .

- Dose-Dependent Effects : Low concentrations (nM) may activate S1PR1 (pro-angiogenic), while high concentrations (µM) trigger apoptosis. Perform dose-response curves across 3–5 orders of magnitude .

- Cell-Type Specificity : Compare epithelial vs. stromal cell responses using single-cell RNA-seq .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.